molecular formula C16H19N3O3S B2403031 N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1396766-16-7

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2403031
CAS RN: 1396766-16-7
M. Wt: 333.41
InChI Key: WKZREICMINCFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition

    Compounds with pyrrole derivatives, similar to the core structure of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, have been studied for their potential as enzyme inhibitors. For example, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been explored as inhibitors of glycolic acid oxidase, indicating the potential of pyrrole derivatives in enzyme modulation (Rooney et al., 1983).

  • Histone Deacetylase Inhibition

    Another research area involves the synthesis of compounds like 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, which are part of a new class of synthetic histone deacetylase inhibitors. These compounds, due to their pyrrole and amide groups, suggest the potential use of similar structures in epigenetic modulation and cancer therapy (Mai et al., 2004).

Materials Science Applications

  • Chemosensors

    The hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes, which share functional group similarities with the compound , have been synthesized for the naked eye recognition of metal ions such as Cu2+, Zn2+, and Co2+. This highlights the potential application of such compounds in the development of colorimetric chemosensors for metal ion detection (Aysha et al., 2021).

  • Electron Transport Layers in Solar Cells

    N-substituted poly(bis-pyrrole) films, which could be structurally related to the compound of interest, have been investigated for their electrochromic and ion receptor properties, making them suitable candidates as electron transport layers in solar cells. This application demonstrates the versatility of pyrrole derivatives in electronic and photonic devices (Mert et al., 2013).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-9-5-7-12(19)13(20)10-17-15(21)16(22)18-11-6-3-4-8-14(11)23-2/h3-9,13,20H,10H2,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZREICMINCFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.